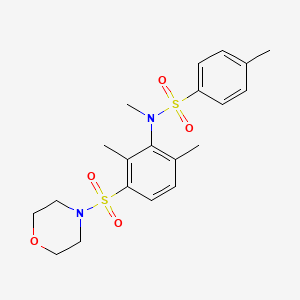![molecular formula C21H23N5O4S B2447498 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1251624-89-1](/img/structure/B2447498.png)
3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a combination of piperazine, sulfonyl, pyrazole, and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 3-methylphenyl group through a nucleophilic substitution reaction.
Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Pyrazole Formation: The pyrazole ring is synthesized separately and then coupled with the sulfonylated piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biology: It is used in biological assays to study its effects on various cellular processes and pathways.
Pharmaceuticals: The compound is explored as a lead compound for drug development, particularly for its potential to interact with specific molecular targets.
Industry: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3-(4-methylpiperazin-1-yl)aniline: This compound shares the piperazine and aniline functional groups but lacks the sulfonyl and pyrazole components.
4-(4-methylpiperazin-1-yl)methylbenzoic acid: Similar in having the piperazine and carboxylic acid groups but differs in the overall structure and functional groups.
Uniqueness
3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[4-(3-methylphenyl)piperazin-1-yl]sulfonyl-1-(pyridin-2-ylmethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-16-5-4-7-18(13-16)24-9-11-26(12-10-24)31(29,30)20-19(21(27)28)15-25(23-20)14-17-6-2-3-8-22-17/h2-8,13,15H,9-12,14H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBFBPSAMPRAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)O)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
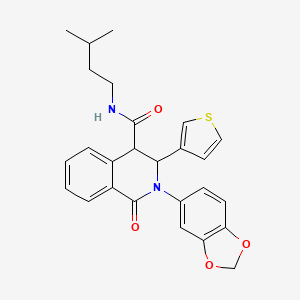
![2-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2447416.png)
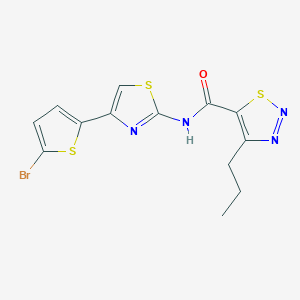
![4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2447419.png)
![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(4-ethylphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2447421.png)
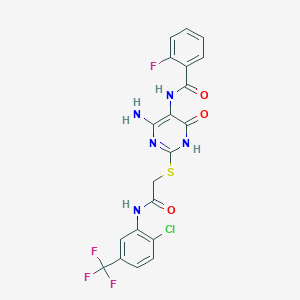
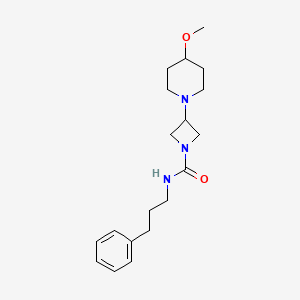
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2447429.png)
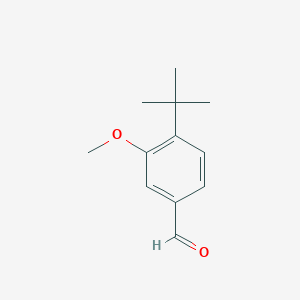

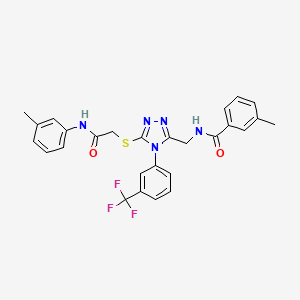
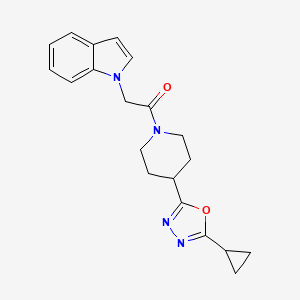
![N-(2,2-dimethoxyethyl)-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2447436.png)
